molecular formula C11H15FO3S B13560055 3-Fluorobutyl 4-methylbenzenesulfonate

3-Fluorobutyl 4-methylbenzenesulfonate

Cat. No.: B13560055
M. Wt: 246.30 g/mol
InChI Key: RZVZAMXHDSZRPE-UHFFFAOYSA-N
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Description

3-Fluorobutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO3S. It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring and a 3-fluorobutyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobutyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-fluorobutanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobutyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluorobutyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Fluorobutyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the fluorobutyl chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobutyl 4-methylbenzenesulfonate: Similar structure but with a different fluorination pattern.

    3-Fluoropropyl 4-methylbenzenesulfonate: Shorter alkyl chain.

    4-Methylbenzenesulfonyl chloride: Lacks the fluorobutyl chain.

Uniqueness

3-Fluorobutyl 4-methylbenzenesulfonate is unique due to the presence of both a fluorobutyl chain and a sulfonate group. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

3-fluorobutyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO3S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVZAMXHDSZRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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